![molecular formula C18H21NO3 B590416 25H-NBOMe imine analog CAS No. 1566571-78-5](/img/structure/B590416.png)
25H-NBOMe imine analog
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 25H-NBOMe imine analog is a derivative of the phenethylamine hallucinogen 25H-NBOMe . It differs from 25H-NBOMe by having a double bond linking the N-(2-methoxybenzyl) group to 25H . The properties of this compound have not been evaluated . This product is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of 25H-NBOMe imine analog is C18H21NO3 . Its formal name is (E)-2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzylidene)ethanamine . The compound has a formula weight of 299.4 . The SMILES representation is COC1=C(CC/N=C/C2=C(OC)C=CC=C2)C=C(OC)C=C1 . The InChI code is InChI=1S/C18H21NO3/c1-20-16-8-9-18(22-3)14(12-16)10-11-19-13-15-6-4-5-7-17(15)21-2/h4-9,12-13H,10-11H2,1-3H3/b19-13+ .Physical And Chemical Properties Analysis
The 25H-NBOMe imine analog is a solution in methyl acetate . It has solubility in DMF (11 mg/ml), DMSO (5 mg/ml), and Ethanol (14 mg/ml) . It has a λmax of 203, 251, 300 nm .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been explored for its potential as a scaffold for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. Novel derivatives of this compound have shown promising in vitro antimicrobial activity against strains such as tedizolid/linezolid-resistant S. aureus, as well as emerging fungal pathogens like drug-resistant Candida strains .
Hallucinogenic Properties
25H-NBOMe imine analog is known for its potent serotonin 5-HT2A receptor agonist properties, making it a class of hallucinogens with potential harmful effects. It has been studied for its chemical properties and pharmacological effects, including its hallucinogenic potency which is similar to natural hallucinogenic alkaloid mescaline .
Toxicology and Public Health
Research has been conducted on the toxic effects of 25H-NBOMe imine analog, including tachycardia, hypertension, hallucinations, rhabdomyolysis, acute kidney injury, and death. The growing number of fatal and non-fatal intoxication cases indicates that this compound should be considered a serious danger to public health .
Analytical Detection
The compound’s presence in biological material can be identified using various analytical methods such as GC-MS, LC-MS(n), and LC-HR-MS/MS. These methods are crucial for confirming cases of intoxication and for forensic investigations .
Drug Design and Synthesis
The structural features of 25H-NBOMe imine analog make it a valuable compound in drug design and synthesis. Its molecular framework serves as a basis for creating new derivatives with potential therapeutic applications or for understanding the structure-activity relationships of similar compounds .
Study of Receptor Binding
The compound’s affinity for the 5-HT2A receptor has been the subject of in vitro studies. Understanding its binding characteristics can provide insights into the design of new therapeutic agents that target these receptors .
Safety and Hazards
Zukünftige Richtungen
Given the limited documentation of NBOMe consumption, the long-term effects of the substance remain unknown . The use of these substances is likely to pose a threat to public health because they elicit effects similar to those of known psychoactive substances with similar chemical structures . Therefore, more research is needed to understand the properties and effects of 25H-NBOMe imine analog.
Wirkmechanismus
Target of Action
The primary target of N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine, also known as 25H-NBOMe imine analog, is the serotonin 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is primarily found in the central and peripheral nervous system and is thought to play a key role in the neurotransmission of serotonin.
Mode of Action
The 25H-NBOMe imine analog acts as a potent agonist for the 5-HT2A receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the 25H-NBOMe imine analog binds to the 5-HT2A receptor, mimicking the action of serotonin, which leads to an increase in the neurotransmission of serotonin.
Biochemical Pathways
The activation of the 5-HT2A receptor by the 25H-NBOMe imine analog triggers a cascade of biochemical reactions. These include the activation of the phospholipase C (PLC) pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These secondary messengers further activate protein kinase C (PKC), leading to a range of downstream effects that contribute to the compound’s hallucinogenic properties .
Pharmacokinetics
Similar compounds in the nbome family are known to be metabolized by cytochrome p450 enzymes, specifically cyp2c9 and cyp3a4 . These enzymes are involved in the initial metabolic steps, suggesting potential drug-drug interactions in certain constellations .
Result of Action
The activation of the 5-HT2A receptor by the 25H-NBOMe imine analog leads to a range of effects at the molecular and cellular level. These include increased neurotransmission of serotonin, activation of various intracellular pathways, and changes in cellular activity. The overall effect of these changes is a potent hallucinogenic effect . Case reports describe various toxic effects of 25I-NBOMe usage including tachycardia, hypertension, hallucinations, rhabdomyolysis, acute kidney injury, and death .
Eigenschaften
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-20-16-8-9-18(22-3)14(12-16)10-11-19-13-15-6-4-5-7-17(15)21-2/h4-9,12-13H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVMUPLRZMIWJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCN=CC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043126 |
Source
|
Record name | N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine | |
CAS RN |
1566571-78-5 |
Source
|
Record name | N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.